molecular formula C9H8ClNO4 B2825852 Methyl 4-chloro-2-methyl-5-nitrobenzoate CAS No. 190367-56-7

Methyl 4-chloro-2-methyl-5-nitrobenzoate

Cat. No.: B2825852
CAS No.: 190367-56-7
M. Wt: 229.62
InChI Key: HWINPPGAOTYOJH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid and features a nitro group, a chloro group, and a methyl ester group. This compound is used in various chemical syntheses and has applications in pharmaceuticals, material science, and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving nitration, chlorination, and esterification. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by chlorination to add the chloro group, and finally esterification to form the methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and chlorination reactions under controlled conditions. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Methyl 4-chloro-2-methyl-5-nitrobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.

Biology and Medicine

In medicinal chemistry, this compound is used in the synthesis of pharmaceutical agents, including potential drugs for various diseases. It serves as a building block for more complex molecules with biological activity.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes.

Environmental Science

This compound is studied for its role in environmental pollution and remediation. It is used in research on the degradation of pollutants and the development of new materials for environmental cleanup.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 4-chloro-2-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWINPPGAOTYOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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